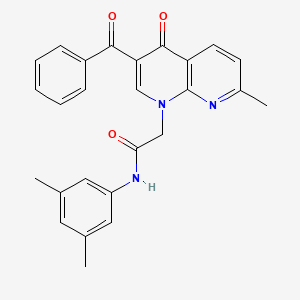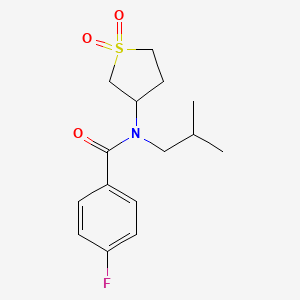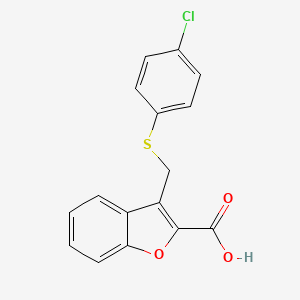
3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic acid” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, a phenyl group which is an aromatic ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally. Without specific data, a detailed analysis cannot be provided .Aplicaciones Científicas De Investigación
Ischemic Cell Death Inhibition
A study focused on synthesizing and evaluating a series of 3-substituted-benzofuran-2-carboxylic esters, including derivatives similar to the specified compound, for their biological activity as ischemic cell death inhibitors. These compounds were tested in H9c2 cells and rat primary cardiac myocytes under conditions of oxygen and glucose deprivation. The research highlighted that introducing a sulfur atom into the benzofuran ring structure, as seen in the chloro-phenylsulfanylmethyl group, significantly enhanced the ischemic cell death inhibitory potency. This suggests the potential of such derivatives in protecting cells from ischemic damage, which is relevant in the context of cardiovascular diseases and stroke. (J. Suh et al., 2010)
Crystal Structure Analysis
Several studies have focused on the crystal structure analysis of benzofuran derivatives, providing insights into their molecular arrangement, stability, and potential interactions. For instance, compounds with similar structural motifs have been synthesized and their crystal structures analyzed to understand the stabilization mechanisms through aromatic π–π stacking interactions, H2C—H⋯π interactions, and inversion-related intermolecular O—H⋯O hydrogen bonds between carboxyl groups. These studies contribute to the fundamental understanding of the molecular and crystallographic characteristics of such compounds, which is crucial for designing molecules with desired physical and chemical properties. Examples include research on various methyl, ethyl, and phenyl substituted benzofuran derivatives. (H. Choi et al., 2007), (H. Choi et al., 2006)
Optical Nonlinearity
Another research area explores the optical nonlinearity of compounds, which is significant for applications in optical limiting and photonic devices. A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which share a common structural feature with benzofuran derivatives in terms of functional group arrangements, investigated their potential as optical limiting materials. These materials exhibit nonlinear optical properties that can be utilized in protecting optical sensors and human eyes from laser-induced damages. (B. Chandrakantha et al., 2013)
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3S/c17-10-5-7-11(8-6-10)21-9-13-12-3-1-2-4-14(12)20-15(13)16(18)19/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYYBKMORLLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
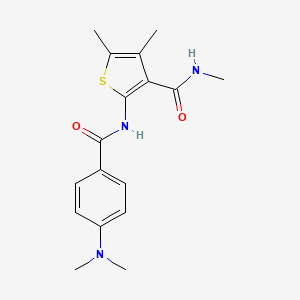
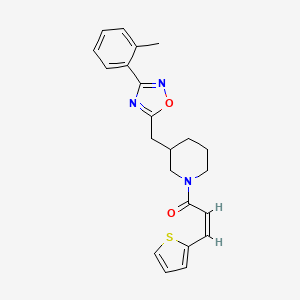
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

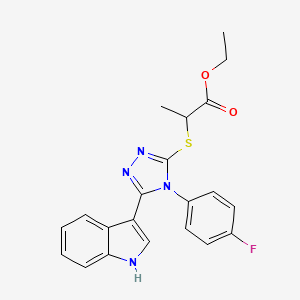
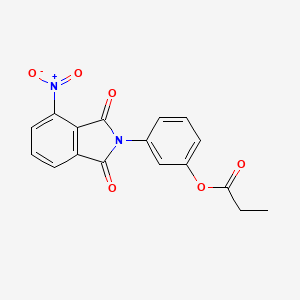
![4-[(5-chloropyrimidin-2-yl)oxy]-N-(propan-2-yl)piperidine-1-carboxamide](/img/structure/B2904856.png)
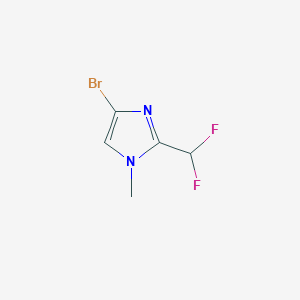
![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)
![4-amino-3-(2,5-dimethoxyphenyl)-N-[(oxolan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2904862.png)
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)
